Lipophilicity (XLogP3-AA) of 1-(2-Methylpropyl)-1H-pyrazol-4-amine Compared to 1-Methyl, 1-Ethyl, and 1-Propyl Analogs
The target compound exhibits an XLogP3-AA value of 0.8, positioning it in an optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the 1-methyl analog (CAS 69843-13-6) has a lower LogP of approximately 0.58, while the 1-ethyl analog (CAS 876343-24-7) has a reported cLogP of 0.33 [2][3]. The 1-propyl analog (CAS 1006483-43-7) has a higher cLogP of 1.02 . The branched isobutyl group provides a balance between increased lipophilicity (relative to methyl/ethyl) and maintained solubility, without the excessive hydrophobicity of the linear propyl chain.
| Evidence Dimension | Lipophilicity (XLogP3-AA or cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 1-methyl: LogP ~0.58; 1-ethyl: cLogP 0.33; 1-propyl: cLogP 1.02 |
| Quantified Difference | Δ = +0.22 vs. 1-methyl; Δ = +0.47 vs. 1-ethyl; Δ = -0.22 vs. 1-propyl |
| Conditions | Computed values from PubChem (XLogP3) and vendor databases (cLogP) |
Why This Matters
Lipophilicity influences membrane permeability, solubility, and off-target binding; the target compound's value falls within the optimal range for drug-like molecules, whereas the ethyl analog may be too polar and the propyl analog too lipophilic for certain applications.
- [1] PubChem. 1-(2-methylpropyl)-1H-pyrazol-4-amine. CID 17856047. View Source
- [2] Molbase. 1-Methyl-1H-pyrazol-4-amine. CAS 69843-13-6. View Source
- [3] Sildrug. Draw a structure: C6H11N3O. clogP: 0.33. View Source
